![molecular formula C9H9N3O B13871370 4-(3-Methyl-1,2,4-triazol-4-yl)phenol](/img/structure/B13871370.png)
4-(3-Methyl-1,2,4-triazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-1,2,4-triazol-4-yl)phenol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a phenol group attached to a triazole ring, which is substituted with a methyl group at the 3-position. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2,4-triazole with phenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-1,2,4-triazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
4-(3-Methyl-1,2,4-triazol-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-1,2,4-triazol-4-yl)phenol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The phenol group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline
- 4-(1-Phenyl-1H-1,2,3-triazol-4-yl)phenol
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Uniqueness
4-(3-Methyl-1,2,4-triazol-4-yl)phenol is unique due to the specific substitution pattern on the triazole ring and the presence of the phenol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
4-(3-methyl-1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C9H9N3O/c1-7-11-10-6-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |
InChI Key |
HXZAOEDYMVGZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=CN1C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.